Bis(o-cresyl) m-Cresyl Phosphate-d7 Bis(o-cresyl) m-Cresyl Phosphate-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203237
InChI:
SMILES:
Molecular Formula: C₂₁H₁₄D₇O₄P
Molecular Weight: 375.41

Bis(o-cresyl) m-Cresyl Phosphate-d7

CAS No.:

Cat. No.: VC0203237

Molecular Formula: C₂₁H₁₄D₇O₄P

Molecular Weight: 375.41

* For research use only. Not for human or veterinary use.

Bis(o-cresyl) m-Cresyl Phosphate-d7 -

Specification

Molecular Formula C₂₁H₁₄D₇O₄P
Molecular Weight 375.41

Introduction

Physical and Chemical Properties

Fundamental Properties

Bis(o-cresyl) m-Cresyl Phosphate-d7 possesses distinct physical and chemical properties that make it suitable for its intended research applications. Table 1 summarizes the key physicochemical parameters of this compound:

Table 1: Physicochemical Properties of Bis(o-cresyl) m-Cresyl Phosphate-d7

PropertyValueSource
Chemical NameBis(o-cresyl) m-Cresyl Phosphate-d7
Molecular FormulaC₂₁H₁₄D₇O₄P
Molecular Weight375.41 g/mol
Physical DescriptionPowder
SynonymsPhosphoric Acid Bis(2-methylphenyl) 3-Methylphenyl Ester-d7
Recommended Storage2-8°C, protected from air and light
Research UseFor scientific research only, not for human or veterinary use

The compound's structure features a central phosphorus atom bonded to four oxygen atoms, with three of these oxygen atoms connecting to aromatic rings derived from cresols. The incorporation of seven deuterium atoms creates a mass difference of +7 Da compared to its non-deuterated analog, which is exploited in mass spectrometry-based analytical methods .

Solubility and Stability

Based on information from related compounds, Bis(o-cresyl) m-Cresyl Phosphate-d7 is expected to be soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) . This solubility profile is typical of organophosphate esters, which generally exhibit good solubility in non-polar and moderately polar organic solvents but limited solubility in water.

The stability of the compound is influenced by environmental conditions. Like other organophosphates, it may undergo hydrolysis under certain conditions, particularly in alkaline environments. For optimal stability, it should be stored at refrigerated temperatures (2-8°C) and protected from air, light, and moisture . These precautions help prevent degradation that could compromise its utility as an analytical standard.

Synthesis and Production

Synthetic Methodology

The synthesis of Bis(o-cresyl) m-Cresyl Phosphate-d7 typically follows established methods for preparing organophosphate esters, with modifications to incorporate deuterium-labeled precursors. According to available research, the compound can be synthesized from phosphorous (V) oxychloride and the corresponding alcohols (o-cresols and deuterium-labeled m-cresol) .

The general synthetic pathway involves:

  • Reaction of phosphorous (V) oxychloride with the appropriate ratio of o-cresol and deuterium-labeled m-cresol

  • Addition of a suitable base (such as triethylamine or pyridine) to neutralize the hydrogen chloride generated during the reaction

  • Purification of the crude product through techniques such as column chromatography or recrystallization

This synthetic approach typically yields products with purities of 50-75%, as reported for similar compounds . The identity and purity of the synthesized compound can be confirmed through various analytical techniques, including mass spectrometry, where the deviation between theoretical and experimental m/z values should be within 5 ppm .

Isotopic Labeling Considerations

The incorporation of deuterium labels in Bis(o-cresyl) m-Cresyl Phosphate-d7 requires specialized precursors and careful synthetic procedures. Commercially available deuterated cresols, such as D7-labeled m-cresol, serve as the source of the isotopic labels . The specific positioning of the deuterium atoms within the molecule is strategically designed to minimize exchange with environmental hydrogen during analyses and to provide distinctive fragmentation patterns in mass spectrometry.

Research has shown that deuterium labeling can influence certain chemical reactions due to kinetic isotope effects. For example, studies on related compounds have observed that deuterium-labeled TCPs may exhibit different rates of cresol loss in mass spectrometric analyses, suggesting that the presence of deuterium can impede certain fragmentation pathways . These effects must be considered when using the compound as an analytical standard, particularly in quantitative analyses.

Analytical Applications

Mass Spectrometry Methods

Mass spectrometry represents the primary analytical technique for which Bis(o-cresyl) m-Cresyl Phosphate-d7 was developed. The compound's deuterium labeling creates a distinctive mass shift of +7 Da compared to its non-deuterated analog, enabling its use as an internal standard for quantitative analyses . Various mass spectrometry platforms have been employed for the analysis of this compound and related TCPs, including:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Atmospheric Pressure Chemical Ionization (APCI)

  • Electrospray Ionization (ESI)

  • Triple TOF mass spectrometry

Research has demonstrated that mass spectrometry can achieve high sensitivity for TCP isomers, with limits of detection reaching as low as 0.1% of labeled compound in plasma samples . This sensitivity makes it possible to detect trace levels of these compounds in complex biological and environmental matrices.

Chromatographic Separation

Effective chromatographic separation is essential for the analysis of Bis(o-cresyl) m-Cresyl Phosphate-d7, particularly when dealing with complex mixtures containing multiple TCP isomers. High-performance liquid chromatography (HPLC) with reverse-phase columns is commonly employed for this purpose, often using gradient elution systems to achieve optimal separation.

Gas chromatography has also been utilized for TCP analysis, though the relatively high molecular weight and low volatility of these compounds may necessitate derivatization or the use of high-temperature GC methods. The chromatographic behavior of deuterated compounds generally mirrors that of their non-deuterated counterparts, with slight differences in retention time due to isotope effects .

Ion Mobility Spectrometry Applications

Recent research has explored the use of ion mobility spectrometry coupled with mass spectrometry (IMS-MS) for the analysis of TCP isomers. Cyclic ion mobility experiments with triorthocresyl phosphate standards have revealed the presence of hydrogen shift isomers, providing insights into the complex chemistry of these compounds . The deuterium labeling in Bis(o-cresyl) m-Cresyl Phosphate-d7 offers additional analytical capabilities in such studies, allowing researchers to track specific fragmentation pathways and rearrangement mechanisms.

Biological and Toxicological Properties

Interactions with Biological Systems

Like other organophosphates, Bis(o-cresyl) m-Cresyl Phosphate-d7 has the potential to interact with various biological systems, particularly with enzymes containing nucleophilic active sites. The primary biological interaction of concern is with acetylcholinesterase, an enzyme crucial for neurotransmission. Research on related TCP compounds has demonstrated their ability to form covalent adducts with butyrylcholinesterase (BChE), a serine hydrolase related to acetylcholinesterase .

The mechanism involves the phosphorylation of the serine residue in the enzyme's active site, resulting in a covalent phospho-enzyme complex. For BChE, this interaction specifically involves serine 198, resulting in the addition of a cresyl phosphate moiety with a mass increase of 170 Da . The deuterium labeling in Bis(o-cresyl) m-Cresyl Phosphate-d7 would create a distinctive mass signature in such adducts, facilitating their detection and characterization through mass spectrometry.

Research Applications and Significance

Analytical Standard Applications

The primary application of Bis(o-cresyl) m-Cresyl Phosphate-d7 is as an analytical standard for the detection and quantification of TCP isomers in various matrices. As a deuterium-labeled analog, it serves as an ideal internal standard for mass spectrometry-based analyses, enabling accurate quantification even in complex samples. This capability is particularly valuable in several contexts:

  • Environmental monitoring of TCP contamination in air, water, and soil samples

  • Occupational exposure assessment, particularly in aviation settings where TCPs are used as additives in turbine engine oils

  • Biomonitoring studies investigating human exposure to TCPs through various routes

  • Quality control of industrial products containing TCP additives

The compound's utility as an analytical standard is enhanced by its distinct mass spectrometric signature, which allows it to be readily distinguished from naturally occurring compounds in complex matrices.

Mechanistic Studies

Beyond its role as an analytical standard, Bis(o-cresyl) m-Cresyl Phosphate-d7 facilitates mechanistic studies investigating the chemical transformations and biological interactions of TCP isomers. The deuterium labeling enables researchers to track specific reaction pathways and identify metabolites formed through various processes.

Research utilizing deuterium-labeled TCPs has provided valuable insights into reaction mechanisms, including hydrogen-deuterium exchange reactions and rearrangement pathways observed during mass spectrometric analyses . For example, studies have revealed that only TCPs labeled on ortho-substituted cresyl groups form hydrogen-deuterium exchange products, suggesting specific mechanistic pathways involving these positions .

Toxicological Investigations

Bis(o-cresyl) m-Cresyl Phosphate-d7 supports toxicological investigations aimed at understanding the health effects of TCP exposure. The compound enables researchers to:

  • Identify and characterize biomarkers of exposure, such as cresyl phosphate adducts on butyrylcholinesterase

  • Investigate the metabolic activation pathways leading to toxic metabolites

  • Study structure-activity relationships determining the relative toxicity of different TCP isomers

  • Examine the correlation between TCP exposure and conditions like "aerotoxic syndrome," reported by aircraft crew members following fume events

These investigations contribute to our understanding of the potential health risks associated with TCP exposure and inform risk assessment and regulatory decisions.

Comparison with Related Compounds

Structural Analogs

Bis(o-cresyl) m-Cresyl Phosphate-d7 belongs to a family of structurally related compounds that differ in the arrangement of cresyl groups and the presence of deuterium labeling. Table 2 compares this compound with several related analogs:

Table 2: Comparison of Bis(o-cresyl) m-Cresyl Phosphate-d7 with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPrimary ApplicationsReference
Bis(o-cresyl) m-Cresyl Phosphate-d7C₂₁H₁₄D₇O₄P375.41Two o-cresyl groups, one m-cresyl group, seven deuterium atomsResearch standard, analytical reference
Bis(o-cresyl) p-Cresyl Phosphate-d7C₂₁H₁₄D₇O₄P375.41Two o-cresyl groups, one p-cresyl group, seven deuterium atomsResearch standard, analytical reference,
Bis(m-cresyl) o-Cresyl Phosphate-d7C₂₁H₁₄D₇O₄P375.41Two m-cresyl groups, one o-cresyl group, seven deuterium atomsResearch standard, analytical reference ,
Bis(m-cresyl) p-Cresyl Phosphate-d7C₂₁H₁₄D₇O₄P375.41Two m-cresyl groups, one p-cresyl group, seven deuterium atomsResearch standard, analytical reference
Bis(p-cresyl) o-Cresyl Phosphate-d7C₂₁H₁₄D₇O₄P375.41Two p-cresyl groups, one o-cresyl group, seven deuterium atomsResearch standard, analytical reference

These structural analogs share the same molecular formula and molecular weight but differ in the arrangement of cresyl groups, which can influence their chromatographic behavior, mass spectrometric fragmentation patterns, and potentially their biological activities.

Non-Deuterated Counterparts

The non-deuterated counterparts of these compounds, including various mixed cresyl phosphate isomers, are used in industrial applications rather than as analytical standards. Table 3 provides a comparison with some key non-deuterated TCP isomers:

Table 3: Comparison with Non-Deuterated TCP Isomers

CompoundMolecular FormulaMolecular Weight (g/mol)Industrial ApplicationsToxicological SignificanceReference
Tri-o-cresyl phosphate (ToCP)C₂₁H₂₁O₄P368.36Lubricant additive, flame retardantKnown neurotoxicant, causes OPIDN ,
Tri-m-cresyl phosphate (TmCP)C₂₁H₂₁O₄P368.36Lubricant additive, flame retardantLower neurotoxicity than ToCP, endocrine disruptor
Tri-p-cresyl phosphate (TpCP)C₂₁H₂₁O₄P368.36Lubricant additive, flame retardantLower neurotoxicity than ToCP, endocrine disruptor
Bis(m-cresyl) o-Cresyl PhosphateC₂₁H₂₁O₄P368.36Component in commercial TCP mixturesPotential neurotoxicity due to o-cresyl group

The non-deuterated TCP isomers find applications as anti-wear additives in lubricants (particularly in aircraft turbine engine oils), flame retardants, and plasticizers. Their toxicological significance varies depending on the isomeric composition, with compounds containing ortho-cresyl groups generally exhibiting higher neurotoxic potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator